molecular formula C4H10ClNO B2915960 cis-(2-Aminocyclopropyl)methanol hcl CAS No. 1374009-31-0

cis-(2-Aminocyclopropyl)methanol hcl

Cat. No.: B2915960
CAS No.: 1374009-31-0
M. Wt: 123.58 g/mol
InChI Key: RJOHVWOEIOVUMN-VKKIDBQXSA-N
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Description

“Cis-(2-Aminocyclopropyl)methanol hcl” is a chemical compound with the formula C4H10ClNO. Its molecular weight is 123.580 g/mol . It is offered by various chemical suppliers for research and development purposes .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Cyclopropyl Derivatives : cis-(2-Aminocyclopropyl)methanol hcl has been utilized in the synthesis of cyclopropyl derivatives of methionine, showcasing its versatility in creating N-protected forms of amino acids through advanced synthetic routes (Burgess & Ke, 1996).
  • Carbocyclic Nucleoside Analogues : The compound served as a precursor in the synthesis of novel classes of carbocyclic nucleoside analogues, demonstrating its importance in developing potential therapeutic agents (Csuk & Scholz, 1994).
  • Enantiomer Separation : Research on the separation and identification of enantiomers of racemic cis- and trans-2-aminocyclohexane-1-methanol derivatives has highlighted the compound's significance in chiral chemistry, contributing to the development of enantiomerically pure substances (Péter et al., 1998).
  • Mechanism Studies : Studies on the gas-phase thermal decomposition of cis-2-methylcyclopropane methanol have provided insights into the reaction mechanisms and kinetics of cyclopropyl methanols, enhancing our understanding of their stability and reactivity under thermal conditions (Nisar, Ali, & Awan, 2008).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for cis-(2-Aminocyclopropyl)methanol hcl involves the reaction of cyclopropanecarboxaldehyde with hydroxylamine hydrochloride to form cis-(2-Aminocyclopropyl)carboxaldehyde, which is then reduced with sodium borohydride to form cis-(2-Aminocyclopropyl)methanol. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.", "Starting Materials": [ "Cyclopropanecarboxaldehyde", "Hydroxylamine hydrochloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropanecarboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form cis-(2-Aminocyclopropyl)carboxaldehyde.", "Step 2: The cis-(2-Aminocyclopropyl)carboxaldehyde is then reduced with sodium borohydride in methanol to form cis-(2-Aminocyclopropyl)methanol.", "Step 3: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt of cis-(2-Aminocyclopropyl)methanol." ] }

CAS No.

1374009-31-0

Molecular Formula

C4H10ClNO

Molecular Weight

123.58 g/mol

IUPAC Name

[(1S,2R)-2-aminocyclopropyl]methanol;hydrochloride

InChI

InChI=1S/C4H9NO.ClH/c5-4-1-3(4)2-6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m1./s1

InChI Key

RJOHVWOEIOVUMN-VKKIDBQXSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1N)CO.Cl

SMILES

C1C(C1N)CO.Cl

Canonical SMILES

C1C(C1N)CO.Cl

solubility

not available

Origin of Product

United States

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